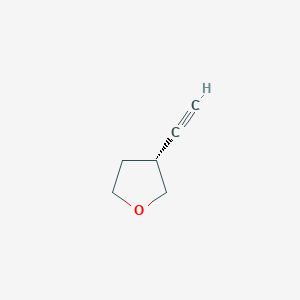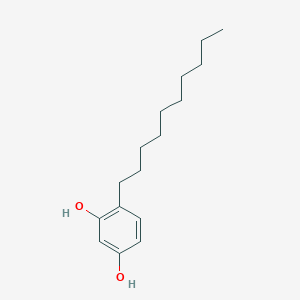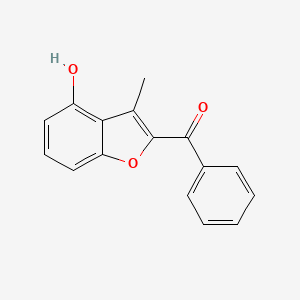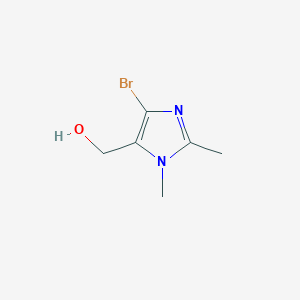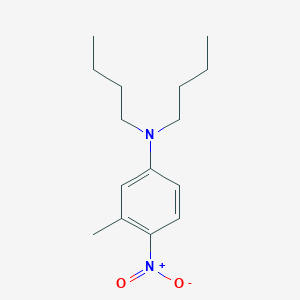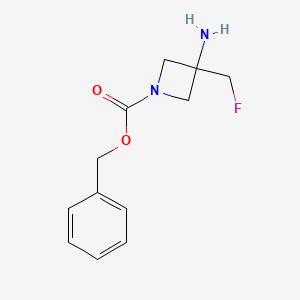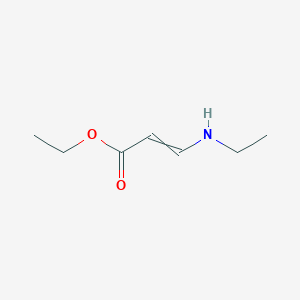
4-Methyl-3-(5-(morpholinomethyl)pyridin-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(5-(morpholinomethyl)pyridin-2-yl)aniline is an organic compound that features a complex structure with a pyridine ring, an aniline group, and a morpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(5-(morpholinomethyl)pyridin-2-yl)aniline typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction conditions, and employing purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-Methyl-3-(5-(morpholinomethyl)pyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
4-Methyl-3-(5-(morpholinomethyl)pyridin-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-Methyl-3-(5-(morpholinomethyl)pyridin-2-yl)aniline involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyridine derivatives: These compounds share the pyridine ring structure and may have similar chemical properties and applications.
Aniline derivatives: These compounds share the aniline group and may have similar reactivity and uses.
Morpholine derivatives: These compounds share the morpholine moiety and may have similar biological activities.
Uniqueness
4-Methyl-3-(5-(morpholinomethyl)pyridin-2-yl)aniline is unique due to its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C17H21N3O |
|---|---|
分子量 |
283.37 g/mol |
IUPAC名 |
4-methyl-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]aniline |
InChI |
InChI=1S/C17H21N3O/c1-13-2-4-15(18)10-16(13)17-5-3-14(11-19-17)12-20-6-8-21-9-7-20/h2-5,10-11H,6-9,12,18H2,1H3 |
InChIキー |
LIJGBNHLDAATQY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)C2=NC=C(C=C2)CN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3a,5,7a-Tetrahydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13890878.png)
![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13890882.png)
![N'-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13890890.png)
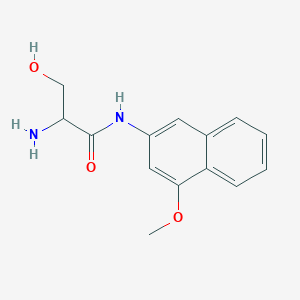
![4-Oxaspiro[2.5]octan-7-amine](/img/structure/B13890920.png)
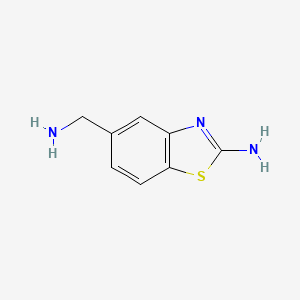
![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B13890933.png)
